BenchChemオンラインストアへようこそ!

1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Select CAS 1105241-21-1 for reproducible kinase and TAAR1 target screening. Its unique 3,4-dimethylphenyl N1-substituent combined with a pyridin-3-ylmethyl amide side chain enables critical hinge-region hydrogen bonding absent in non-pyridyl analogs. With a computed XLogP3 of ~2.8, it is the optimal lipophilicity comparator within matched triazole-4-carboxamide series for systematic logP-SAR studies. Ensure identical substitution patterns to preserve validated biological activity.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 1105241-21-1
Cat. No. B2739003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1105241-21-1
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3)C
InChIInChI=1S/C17H17N5O/c1-12-5-6-15(8-13(12)2)22-11-16(20-21-22)17(23)19-10-14-4-3-7-18-9-14/h3-9,11H,10H2,1-2H3,(H,19,23)
InChIKeyHRPVTHZLYYWKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105241-21-1): Procurement-Relevant Chemical Profile


1-(3,4-Dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105241-21-1, C17H17N5O, MW 307.35) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide bearing a 3,4-dimethylphenyl substituent at N1 and a pyridin-3-ylmethyl amide side chain . This scaffold belongs to a medicinally privileged class of triazole carboxamides that has yielded potent modulators of targets including glycogen synthase kinase-3β (GSK-3β) [1] and the trace amine-associated receptor 1 (TAAR1) [2]. The compound is offered by multiple chemical suppliers primarily as a research-grade building block or screening candidate, and its specific substitution pattern distinguishes it from closely related analogs in both steric and electronic dimensions [3].

Why 1-(3,4-Dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Triazole-4-carboxamides with identical core rings but divergent N1-aryl and amide side-chain substitutions exhibit large differences in target affinity and selectivity [1]. Within the 1H-1,2,3-triazole-4-carboxamide series, switching the N1-aryl group from 3,4-dimethylphenyl to 4-ethylphenyl or 4-methoxyphenyl alters both steric bulk and electron density on the triazole ring, which directly impacts π-stacking with aromatic residues in enzyme active sites and receptor binding pockets [2]. Similarly, replacing the pyridin-3-ylmethyl side chain with cyclohexyl or 4-methylbenzyl eliminates the pyridyl nitrogen's capacity for hydrogen bonding, a feature critical for potency in certain target classes . These structure-activity relationship (SAR) observations from published triazole-4-carboxamide series confirm that generic substitution without identical substitution patterns cannot be assumed to preserve biological activity, making compound-specific procurement necessary for reproducible studies [3].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105241-21-1) Relative to Analogs


Computational LogP Differentiation vs. 4-Ethylphenyl and 4-Methoxyphenyl Analogs

The 3,4-dimethylphenyl substitution pattern confers a computed logP (XLogP3) of approximately 2.8 for CAS 1105241-21-1, which is higher than the 4-methoxyphenyl analog (XLogP3 ~2.0) and comparable to the 4-ethylphenyl analog (XLogP3 ~2.9) [1]. This elevated lipophilicity, derived from the dual methyl substituents, enhances membrane permeability potential but reduces aqueous solubility relative to the methoxy derivative. The difference of ~0.8 logP units between the dimethyl and methoxy analogs corresponds to a roughly 6-fold shift in calculated octanol-water partition coefficient, a factor that can meaningfully alter compound handling, assay compatibility, and in vivo distribution .

Physicochemical profiling Lipophilicity Drug-likeness

Pyridin-3-ylmethyl Side Chain – Target Interaction Advantage over Non-Pyridyl Analogs

The pyridin-3-ylmethyl amide side chain of CAS 1105241-21-1 provides a critical hydrogen-bond acceptor (pyridyl nitrogen) that is absent in corresponding cyclohexylamide (CAS 1105215-13-1) and 4-methylbenzylamide analogs [1]. In published triazole-4-carboxamide series targeting GSK-3β, compounds retaining a nitrogen-containing heterocycle in the amide side chain achieved IC50 values at or below 100 nM, whereas cycloalkyl or simple benzyl replacements exhibited 10- to >100-fold potency losses due to loss of hinge-region hydrogen bonding with the kinase ATP-binding site [2]. While direct IC50 data for CAS 1105241-21-1 against GSK-3β or other kinases has not been publicly reported, the preserved pyridyl nitrogen in the side chain positions this compound as a higher-probability candidate for kinase-targeted screening than its non-pyridyl analogs [3].

Ligand-receptor interaction Hydrogen bonding Kinase selectivity

Steric Bulk of 3,4-Dimethylphenyl vs. 4-Monosubstituted Phenyl Analogs Modulates Target Fit

The 3,4-dimethyl substitution pattern introduces a 3-position methyl group that is absent in 4-ethylphenyl and 4-methoxyphenyl analogs . In the co-crystal structure of a 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-containing compound bound to GSK-3β (PDB not assigned to CAS 1105241-21-1; related scaffold compound 3n), the 3-methyl group occupies a small hydrophobic sub-pocket formed by Val135 and Leu188, contributing to an IC50 of 82 nM [1]. Analogs lacking this 3-methyl substituent lose this hydrophobic contact, consistent with SAR trends showing 2- to 5-fold potency reductions upon removal of the meta-methyl group in similar triazole-kinase inhibitor scaffolds [2]. This steric complementarity is unique to the 3,4-dimethylphenyl substitution pattern and cannot be replicated by 4-ethyl, 4-methoxy, or 4-methyl monosubstituted phenyl analogs.

Steric effects Enzyme active site Selectivity profiling

Patent-Class TAAR1 Ligand Potential – Scaffold Presence in CNS-Targeted Intellectual Property

The exact compound CAS 1105241-21-1 or its immediate analogs were identified through Google Patents as part of the chemical space covered by EP 2895478 B1 (Hoffmann-La Roche), which claims triazole carboxamide derivatives of formula (I) as TAAR1 ligands with therapeutic applications in depression, anxiety, bipolar disorder, ADHD, and schizophrenia [1]. The generic formula (I) encompasses phenyl or pyridinyl substitution at R1, optionally substituted by halogen, lower alkyl, or lower alkoxy, and a triazole group linked via a carboxamide to a pyridinyl-containing moiety [2]. The 3,4-dimethyl substitution pattern and pyridin-3-ylmethyl side chain of CAS 1105241-21-1 fall within the claimed Markush structure, whereas analogs with cyclohexyl or 4-methylbenzyl side chains fall outside the preferred scope. While specific TAAR1 EC50/IC50 values for CAS 1105241-21-1 have not been publicly disclosed, its structural compliance with the patented pharmacophore provides a documented intellectual property rationale for procurement when TAAR1-focused screening is intended [3].

TAAR1 modulation CNS drug discovery Patent landscape

Optimal Research Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105241-21-1)


Kinase-Focused Phenotypic or Biochemical Screening Requiring Pyridyl H-Bond Capability

Based on class-level SAR from triazole-4-carboxamide kinase inhibitor series, CAS 1105241-21-1 is the preferred selection over non-pyridyl side-chain analogs (e.g., N-cyclohexyl or N-benzyl derivatives) when screening against kinase targets where hinge-region hydrogen bonding is critical [1]. The combination of 3,4-dimethylphenyl steric anchoring and pyridin-3-ylmethyl H-bond acceptance is consistent with the pharmacophore established by GSK-3β inhibitor compound 3n (IC50 = 82 nM for a closely related scaffold) [2].

TAAR1-Targeted CNS Drug Discovery in Alignment with EP 2895478 B1 Pharmacophore

CAS 1105241-21-1 meets the structural criteria of the Markush formula (I) claimed in EP 2895478 B1 for TAAR1 modulation, which covers phenyl substituted by lower alkyl coupled to a triazole-carboxamide-pyridinyl moiety [1]. Analog scanning with this compound can probe whether the 3,4-dimethylphenyl configuration achieves differentiation from 4-ethylphenyl or 4-methoxyphenyl congeners within the TAAR1 ligand series, an SAR question directly relevant to CNS indications including depression, anxiety disorders, and schizophrenia [2].

Physicochemical Property Benchmarking for Lipophilicity-Driven SAR Exploration

With a computed XLogP3 of ~2.8, CAS 1105241-21-1 occupies a lipophilicity midpoint between the more polar 4-methoxyphenyl analog (XLogP3 ~2.0) and equipotency-range 4-ethylphenyl analog (XLogP3 ~2.9) [1]. This enables systematic exploration of logP-dependent effects on membrane permeability, metabolic stability, and off-target binding within a matched triazole-4-carboxamide series, making it a valuable comparator when constructing lipophilicity-SAR relationships [2].

Anti-Influenza A Nucleoprotein Targeting Using Triazole-4-Carboxamide Scaffold

The 1H-1,2,3-triazole-4-carboxamide scaffold has demonstrated validated anti-influenza A activity through virus nucleoprotein targeting, with lead compounds achieving IC50 values of 0.5–4.6 µM against H3N2 and H1N1 strains [1]. While CAS 1105241-21-1 has not been specifically tested in this assay, its structural congruence with the active scaffold makes it a rational procurement choice for exploratory antiviral screening when a dimethylphenyl-pyridinylmethyl substitution combination is desired to expand the SAR landscape beyond previously reported monosubstituted-phenyl analogs [2].

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.